molecular formula C9H16ClN3O2 B1432163 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride CAS No. 1206970-39-9

1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride

Cat. No.: B1432163
CAS No.: 1206970-39-9
M. Wt: 233.69 g/mol
InChI Key: AJRHDTGMALYLNR-UHFFFAOYSA-N
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Description

“1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride” is a chemical compound that belongs to the class of spirohydantoins . It has been identified as a pan-inhibitor of the prolyl hydroxylase (PHD) family of enzymes . These enzymes are involved in the regulation of hypoxia-inducible factor (HIF), which plays a key role in the body’s response to low oxygen levels . Inhibition of these enzymes can lead to an upregulation of erythropoietin (EPO), a hormone that stimulates the production of red blood cells . This makes this compound potentially useful for the treatment of anemia .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The initial hit class, spirooxindoles, was identified through affinity selection mass spectrometry (AS-MS) and optimized for PHD2 inhibition and optimal PK/PD profile . The spirohydantoins were then optimized as an advanced lead class derived from the original spiroindole hit . A new set of general conditions for C–N coupling, developed using a high-throughput experimentation (HTE) technique, enabled a full SAR analysis of the spirohydantoins .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H15N3O2.ClH . The InChI code for this compound is 1S/C9H15N3O2.ClH/c1-11-7(13)9(12(2)8(11)14)3-5-10-6-4-9;/h10H,3-6H2,1-2H3;1H .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a series of sequential steps . These steps involve the nucleophilic attack of the first CN-particle on the carbonyl group of piperidine-4-one, thereby forming a 4a-cyano-4e-hydroxypiperidine . The equatorial orientation of the 3-CH3 group is retained during this process .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 301.2±52.0 °C and a predicted density of 1.26±0.1 g/cm3 .

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The future directions for the research and development of “1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride” could involve further optimization of the compound for PHD2 inhibition and optimal PK/PD profile . Additionally, further studies could be conducted to explore its potential for the treatment of anemia .

Biochemical Analysis

Biochemical Properties

1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as an inhibitor of certain enzymes, which can alter metabolic pathways and cellular functions . The compound’s interactions with proteins and enzymes are primarily through binding to active sites, leading to inhibition or modulation of their activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to impact cell proliferation, apoptosis, and differentiation, making it a valuable tool in studying cellular responses and mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. This binding can result in alterations in metabolic pathways and cellular functions . Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes and functions.

Properties

IUPAC Name

1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.ClH/c1-11-7(13)9(12(2)8(11)14)3-5-10-6-4-9;/h10H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRHDTGMALYLNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCNCC2)N(C1=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride
Reactant of Route 2
1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride
Reactant of Route 3
1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride
Reactant of Route 4
1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride
Reactant of Route 5
1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride
Reactant of Route 6
Reactant of Route 6
1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride

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